Home > Products > Screening Compounds P39528 > Hydrazine, 2-isopropyl-1-nicotinoyl-
Hydrazine, 2-isopropyl-1-nicotinoyl- - 3038-67-3

Hydrazine, 2-isopropyl-1-nicotinoyl-

Catalog Number: EVT-8806855
CAS Number: 3038-67-3
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from nicotinic acid and isopropyl hydrazine, reflecting its structural complexity. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmacological research due to their diverse biological activities. The classification of this compound highlights its relevance in drug development, especially in targeting specific cellular pathways involved in diseases such as cancer .

Synthesis Analysis

Methods

The synthesis of Hydrazine, 2-isopropyl-1-nicotinoyl- typically involves the reaction of isopropyl hydrazine with nicotinic acid derivatives. One common method described in literature involves the formation of an acyl hydrazone through the condensation of hydrazine with an appropriate carbonyl compound, followed by subsequent purification steps such as recrystallization or chromatography to isolate the desired product .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For example, using polar aprotic solvents may enhance yields by improving solubility and facilitating the reaction kinetics. Additionally, monitoring the reaction progress through techniques like thin-layer chromatography can provide insights into the formation of intermediates and the completion of the reaction .

Molecular Structure Analysis

Structure

The molecular structure of Hydrazine, 2-isopropyl-1-nicotinoyl- consists of a hydrazine moiety linked to an isopropyl group and a nicotinoyl group. The structural formula can be represented as follows:

N2H4C(=O)C6H4(C(CH3)2)\text{N}_2H_4-C(=O)-C_6H_4-(C(CH_3)_2)

Data

Chemical Reactions Analysis

Reactions

Hydrazine, 2-isopropyl-1-nicotinoyl- can participate in various chemical reactions typical for hydrazones, including condensation reactions and nucleophilic substitutions. It may also undergo oxidation or reduction under specific conditions, leading to different derivatives that could exhibit altered biological activities .

Technical Details

The reactivity profile can be influenced by substituents on the aromatic ring or changes in the hydrazine component. For instance, electron-withdrawing groups on the nicotinoyl moiety may enhance electrophilicity, making it more reactive towards nucleophiles .

Mechanism of Action

Process

The mechanism of action for Hydrazine, 2-isopropyl-1-nicotinoyl- primarily revolves around its ability to inhibit specific enzymes involved in cancer cell proliferation. It acts by binding to target proteins or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, thereby disrupting their normal function .

Data

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific pathways affected may include those involving cyclins and cyclin-dependent kinases .

Physical and Chemical Properties Analysis

Physical Properties

Hydrazine, 2-isopropyl-1-nicotinoyl- is typically characterized by its physical state (solid or liquid), color (often colorless to light yellow), and solubility profile (soluble in polar solvents). Melting point data can provide insights into purity and crystallinity.

Chemical Properties

The chemical properties include stability under various pH conditions and susceptibility to hydrolysis or oxidation. Its stability can be influenced by environmental factors such as temperature and light exposure .

Applications

Scientific Uses

Hydrazine, 2-isopropyl-1-nicotinoyl- has potential applications in medicinal chemistry as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells. Its role as a ligand in drug delivery systems has also been explored, particularly in enhancing the bioavailability of therapeutic agents through targeted delivery mechanisms .

Historical Development and Contextual Significance

Emergence in Mid-20th Century Psychopharmacology Research

Hydrazine, 2-isopropyl-1-nicotinoyl- (commonly known as iproniazid) emerged as a transformative compound in psychiatric medicine during the 1950s. Initially developed as an antitubercular agent, its psychoactive properties were discovered serendipitously when clinical researchers observed unexpected mood elevation in tuberculosis patients receiving the structurally related compound isoniazid. This observation prompted systematic investigation into the psychotropic effects of hydrazine derivatives, culminating in the repurposing of iproniazid as the first clinically effective monoamine oxidase inhibitor antidepressant [6] [7].

The compound's formal introduction to psychiatry occurred through the landmark work of Nathan Kline and colleagues. In 1957, Kline published the first comprehensive report detailing iproniazid's remarkable "psychic energizing" effects in depressed patients who had been refractory to existing therapies. This research demonstrated that hydrazine, 2-isopropyl-1-nicotinoyl- produced significant clinical improvements in approximately 70% of treated patients, establishing a paradigm shift in the pharmacological management of depression [7]. The rapid adoption of hydrazine, 2-isopropyl-1-nicotinoyl- was unprecedented in psychopharmacology history, with over 400,000 patients receiving the drug within a single year of Kline's initial report [6]. This widespread clinical application provided compelling evidence for the monoamine hypothesis of depression and fundamentally reshaped neuropsychiatric research directions [7].

Table 1: Key Events in the Early Development of Hydrazine, 2-isopropyl-1-nicotinoyl-

YearEventSignificance
1952Discovery of mood-elevating effects of isoniazid in tuberculosis patientsInitial observation of antidepressant properties in hydrazine derivatives
1953Clinical trials of hydrazine, 2-isopropyl-1-nicotinoyl- in long-term mental patientsFirst systematic assessment of psychiatric effects [1]
1957Nathan Kline's formal publication on iproniazid as a "psychic energizer"Establishment as first clinically validated antidepressant drug [7]
1958FDA approval of iproniazid for depression treatmentFirst official recognition of monoamine oxidase inhibitors as antidepressants

The mechanistic foundation for hydrazine, 2-isopropyl-1-nicotinoyl-'s psychotropic effects was established concurrently with its clinical application. In 1952, researchers demonstrated its potent in vivo inhibition of monoamine oxidase in liver and brain tissue, providing the first neurochemical explanation for its antidepressant efficacy [2]. This dual demonstration of clinical effectiveness and plausible biological mechanism established a new framework for psychopharmacological drug development that continues to influence neuroscience research today [7] [9].

Role in the Evolution of Hydrazine-Based Monoamine Oxidase Inhibitors

Hydrazine, 2-isopropyl-1-nicotinoyl- served as the structural and functional prototype for an entire class of psychotherapeutic agents. Its discovery validated the monoamine oxidase inhibition strategy for mood disorders and directly stimulated the development of subsequent generations of hydrazine derivatives [9]. The compound's core structure—a hydrazine moiety linked to a lipophilic aromatic system—became the essential template for medicinal chemistry optimization programs that yielded improved agents including phenelzine and isocarboxazid [7].

The unique inhibition mechanism of hydrazine, 2-isopropyl-1-nicotinoyl- distinguished it from earlier therapeutic compounds. Unlike reversible enzyme inhibitors, hydrazine, 2-isopropyl-1-nicotinoyl- forms a covalent adduct with the flavin adenine dinucleotide cofactor within the monoamine oxidase active site, resulting in irreversible enzyme inactivation [4] [9]. This irreversible inhibition characteristic became the defining feature of first-generation monoamine oxidase inhibitors. Research demonstrated that both hydrazine, 2-isopropyl-1-nicotinoyl- and its active metabolite isopropylhydrazine undergo enzyme-catalyzed conversion to reactive intermediates that form permanent bonds with monoamine oxidase, explaining the prolonged pharmacological effects observed clinically [4] [6].

Structural analyses revealed that the isopropyl hydrazine moiety was essential for optimal monoamine oxidase inhibition. Biochemical studies comparing structure-activity relationships across hydrazine derivatives established that the steric and electronic properties imparted by the isopropyl group facilitated optimal orientation within the enzyme active site [6] [9]. This knowledge directly informed the rational design of subsequent hydrazine inhibitors with improved selectivity profiles.

Table 2: Structural and Functional Comparison of Key Hydrazine Monoamine Oxidase Inhibitors

CompoundChemical StructureInhibition CharacteristicsClinical Introduction
Hydrazine, 2-isopropyl-1-nicotinoyl- (iproniazid)Isonicotinoyl-isopropylhydrazideNon-selective, irreversible1958
PhenelzinePhenethylhydrazineNon-selective, irreversible1959
IsocarboxazidBenzylhydrazine derivativeNon-selective, irreversible1959
PheniprazinePhenylisopropylhydrazineMAO-A preferential, irreversible1960

The discovery of monoamine oxidase isoenzymes (monoamine oxidase-A and monoamine oxidase-B) in the 1960s provided critical context for understanding hydrazine, 2-isopropyl-1-nicotinoyl-'s pharmacological profile. Subsequent analyses revealed that hydrazine, 2-isopropyl-1-nicotinoyl- inhibits both isoforms non-selectively, leading to simultaneous elevation of multiple neurotransmitter systems including serotonin, norepinephrine, and dopamine [9]. This broad-spectrum monoaminergic effect distinguished it from later selective inhibitors and explained its potent antidepressant efficacy but also contributed to adverse effect concerns [7] [9].

Transition from Early Therapeutic Applications to Modern Synthetic Utility

Hydrazine, 2-isopropyl-1-nicotinoyl-'s clinical tenure was relatively brief but transformative. Following its psychiatric adoption, reports emerged of severe hepatotoxicity characterized by potentially fatal hepatocellular necrosis. Metabolic studies revealed that cytochrome P450-mediated conversion of hydrazine, 2-isopropyl-1-nicotinoyl- to reactive isopropyl radical intermediates caused covalent binding to hepatic proteins, explaining the observed hepatotoxicity [6]. This safety concern prompted progressive market withdrawal beginning in 1961, with most countries discontinuing clinical use by the mid-1960s [6] [7]. However, its pharmacological legacy continued through successor compounds developed with enhanced safety profiles.

The withdrawal of hydrazine, 2-isopropyl-1-nicotinoyl- directly stimulated three significant developments in psychopharmacology:

  • Non-Hydrazine Monoamine Oxidase Inhibitors: The hepatotoxicity associated with the hydrazine structure prompted development of non-hydrazine alternatives. Tranylcypromine, a cyclopropylamine derivative, emerged as the primary successor despite maintaining some safety concerns [7].
  • Reversible Inhibitors: Research into safer inhibition strategies yielded reversible monoamine oxidase-A inhibitors (RIMAs) such as moclobemide, which eliminated both hepatotoxicity and the dietary restrictions required with irreversible inhibitors [9].
  • Selective Inhibitors: The recognition of monoamine oxidase isoenzymes enabled development of selective agents like selegiline (monoamine oxidase-B selective for Parkinson's disease) and clorgyline (monoamine oxidase-A selective), improving safety through targeted inhibition [9].

Table 3: Evolution of Monoamine Oxidase Inhibitors Following Hydrazine, 2-isopropyl-1-nicotinoyl-

GenerationRepresentative CompoundsStructural InnovationsTherapeutic Advantages
First-generation (Hydrazines)Hydrazine, 2-isopropyl-1-nicotinoyl-, phenelzine, isocarboxazidHydrazine linkage to aromatic systemsEstablished efficacy in refractory depression
Second-generation (Non-hydrazines)TranylcypromineCyclopropylamine structureReduced hepatotoxicity risk
Third-generation (Selective/reversible)Selegiline (MAO-B selective), moclobemide (RIMA)Targeted moiety designImproved safety profiles; reduced dietary interactions

Beyond psychopharmacology, hydrazine, 2-isopropyl-1-nicotinoyl- maintains significance in chemical synthesis and biochemical research. The compound serves as a versatile synthetic intermediate in organic chemistry due to its reactivity profile, particularly in nucleophilic substitution reactions targeting the hydrazine nitrogen atoms [6]. In neuroscience research, it remains a valuable tool compound for studying monoamine oxidase function and irreversible enzyme inhibition kinetics. Recent investigations have explored structural derivatives of hydrazine, 2-isopropyl-1-nicotinoyl- as potential therapeutic leads for conditions beyond depression, including neurodegenerative disorders and neuroblastoma, leveraging its potent monoaminergic effects while seeking to mitigate toxicity concerns through molecular modifications [9].

The transition of hydrazine, 2-isopropyl-1-nicotinoyl- from frontline therapy to research tool exemplifies the dynamic trajectory of pharmaceutical innovation. While safety limitations curtailed its clinical application, its profound influence persists through derivative compounds and its role in validating monoamine oxidase inhibition as a therapeutic strategy. Contemporary structure-activity relationship studies continue to reference hydrazine, 2-isopropyl-1-nicotinoyl- as the structural archetype for irreversible monoamine oxidase inhibition, underscoring its enduring significance in medicinal chemistry [6] [9].

Properties

CAS Number

3038-67-3

Product Name

Hydrazine, 2-isopropyl-1-nicotinoyl-

IUPAC Name

N'-propan-2-ylpyridine-3-carbohydrazide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-4-3-5-10-6-8/h3-7,11H,1-2H3,(H,12,13)

InChI Key

AITQVTHYJIJZLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CN=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.